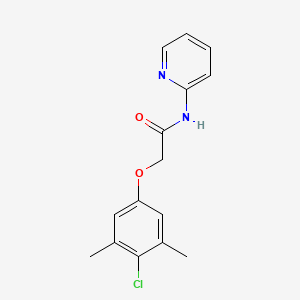
2-(4-chloro-3,5-dimethylphenoxy)-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-2-pyridinylacetamide is a synthetic compound that belongs to the family of acetamide derivatives. It is commonly known as Pyriproxyfen and is widely used as an insect growth regulator in agriculture and public health programs. Pyriproxyfen has been found to be highly effective in controlling the population of various insect species, including mosquitoes, which are known to transmit deadly diseases like dengue, chikungunya, and Zika virus.
Mecanismo De Acción
Pyriproxyfen works by mimicking the juvenile hormone in insects, which is necessary for their normal development. However, when Pyriproxyfen is present in the environment, it disrupts the normal development of insects, leading to their death or sterility. Pyriproxyfen has been found to be highly selective, affecting only the target insect species and not harming other non-target organisms.
Biochemical and Physiological Effects
Pyriproxyfen has been found to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no accumulation in the tissues. Pyriproxyfen has been found to have no adverse effects on the reproductive health of mammals or their offspring.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyriproxyfen has several advantages for use in lab experiments. It is highly effective in controlling the population of various insect species, making it an ideal tool for studying the biology and behavior of insects. Pyriproxyfen is also highly selective, affecting only the target insect species and not harming other non-target organisms. However, Pyriproxyfen has some limitations for use in lab experiments. It can be expensive to synthesize, and its effectiveness can be affected by environmental factors like temperature and humidity.
Direcciones Futuras
Pyriproxyfen has several potential future directions for research. It can be studied for its potential use as a larvicide in water bodies to control the population of mosquito larvae. Pyriproxyfen can also be studied for its potential use in controlling the population of other insect species, including agricultural pests and disease vectors. Additionally, Pyriproxyfen can be studied for its potential use in combination with other insecticides to improve their effectiveness and reduce the development of insecticide resistance.
Conclusion
Pyriproxyfen is a highly effective insect growth regulator that has been extensively studied for its potential use in controlling the population of various insect species. It works by disrupting the normal development of insects, leading to their death or sterility. Pyriproxyfen has several advantages for use in lab experiments, including its high effectiveness and selectivity. However, Pyriproxyfen also has some limitations, including its cost and sensitivity to environmental factors. Pyriproxyfen has several potential future directions for research, including its use as a larvicide and its combination with other insecticides.
Métodos De Síntesis
Pyriproxyfen is synthesized by reacting 2-pyridinecarboxylic acid with 4-chloro-3,5-dimethylphenol in the presence of thionyl chloride, followed by the reaction with N,N-dimethylacetamide. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Pyriproxyfen has been extensively studied for its insect growth regulatory properties. It has been found to be highly effective in controlling the population of various insect species, including mosquitoes, flies, and cockroaches. Pyriproxyfen works by disrupting the normal development of insects, leading to their death or sterility. Pyriproxyfen has also been studied for its potential use as a larvicide in water bodies to control the population of mosquito larvae.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-12(8-11(2)15(10)16)20-9-14(19)18-13-5-3-4-6-17-13/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNBRYHCNNUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
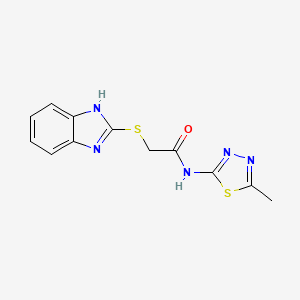
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
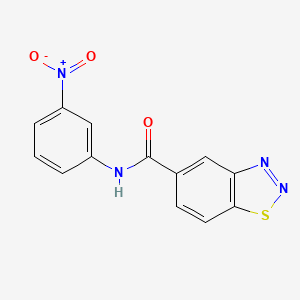

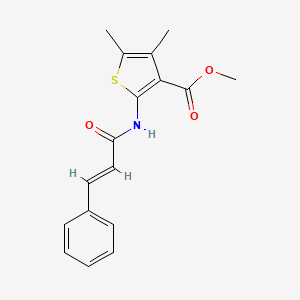
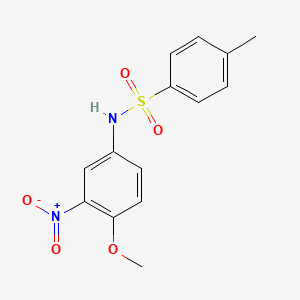
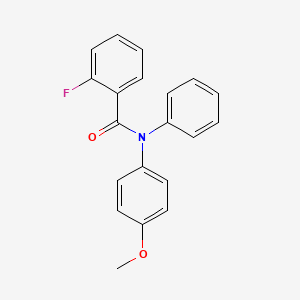
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
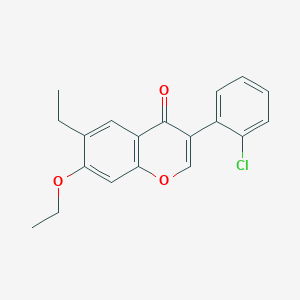

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)